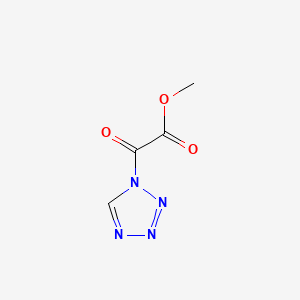

Methyl oxo(1H-tetrazol-1-yl)acetate

Description

Methyl oxo(1H-tetrazol-1-yl)acetate is a heterocyclic compound featuring a tetrazole ring substituted with an oxoacetate ester group. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and bioisosteric properties, often serving as carboxylic acid mimics in drug design . This compound is utilized as a key intermediate in synthesizing pharmaceuticals, particularly antibiotics and antihypertensive agents, due to its ability to enhance solubility and bioavailability .

Properties

CAS No. |

177980-13-1 |

|---|---|

Molecular Formula |

C4H4N4O3 |

Molecular Weight |

156.101 |

IUPAC Name |

methyl 2-oxo-2-(tetrazol-1-yl)acetate |

InChI |

InChI=1S/C4H4N4O3/c1-11-4(10)3(9)8-2-5-6-7-8/h2H,1H3 |

InChI Key |

ZBHRCSXKSJHARB-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=O)N1C=NN=N1 |

Synonyms |

1H-Tetrazole-1-aceticacid,alpha-oxo-,methylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Methyl oxo(1H-tetrazol-1-yl)acetate with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Key Observations:

- Ester vs. Acid Groups: The methyl/ethyl ester derivatives (e.g., this compound) exhibit higher lipophilicity compared to the carboxylic acid analogs (e.g., 2-(1H-Tetrazol-1-yl)acetic acid), which may enhance membrane permeability in drug delivery .

- Heterocycle Replacement: Replacing tetrazole with imidazole (e.g., Ethyl 1H-imidazole-1-acetate) alters hydrogen-bonding capacity and aromaticity, shifting applications from antibiotics to agrochemicals .

Pharmacological and Chemical Performance

Antioxidant Activity

- Amino-Tetrazole Analogs: (5-Amino-1H-tetrazol-1-yl)acetic acid shows moderate antioxidant activity, suggesting that amino groups may stabilize radical intermediates less effectively than hydrazide moieties .

Stability and Reactivity

- This compound’s ester group confers hydrolytic sensitivity under acidic/basic conditions, whereas the ethyl ester in Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate requires refrigeration (2–8°C) to prevent decomposition .

- The free carboxylic acid in 2-(1H-Tetrazol-1-yl)acetic acid enhances coordination with metal ions, making it valuable in metallodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.